

# Predicted Electron Ionization Fragmentation of Bimesityl

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## Compound of Interest

Compound Name: *Bimesityl*

Cat. No.: *B1605842*

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Upon electron ionization, **bimesityl** is expected to undergo a series of characteristic fragmentation reactions, primarily driven by the stability of the resulting carbocations. The key fragmentation steps are outlined below.

**Molecular Ion Formation:** The initial event in the mass spectrometer is the removal of an electron from the **bimesityl** molecule to form the molecular ion ( $M^{\bullet+}$ ). Due to the stable aromatic system, the molecular ion peak is expected to be prominent.

**Primary Fragmentation: Benzylic Cleavage** The most probable initial fragmentation is the loss of a methyl radical ( $\bullet\text{CH}_3$ ) from one of the mesityl rings. This is a classic example of benzylic cleavage, which results in the formation of a highly stable, resonance-stabilized benzylic carbocation. This fragment is often the base peak in the mass spectra of alkylated aromatic compounds.

**Secondary Fragmentation Pathways:** Further fragmentation of the initial benzylic cation can proceed through several pathways:

- **Loss of a Second Methyl Radical:** A subsequent loss of another methyl radical can occur from the other mesityl ring, leading to a doubly charged ion or a further fragmented singly charged ion.
- **Rearrangement and Ring Expansion/Contraction:** The initial carbocation can undergo rearrangement to form even more stable structures, potentially involving ring expansion to a tropylium-like ion, a common fragmentation pathway for alkylbenzenes.

- **Cleavage of the Biphenyl Bond:** While the bond connecting the two mesityl rings is strong, cleavage can occur, leading to fragments corresponding to the mesityl cation or related structures.

## Data Presentation: Predicted Mass-to-Charge Ratios

The following table summarizes the predicted major ions, their mass-to-charge ratios ( $m/z$ ), and their proposed structures in the electron ionization mass spectrum of **bimesityl**.

$m/z$	Proposed Ion Structure	Fragmentation Step
238	$[C_{18}H_{22}]^{+\bullet}$ (Molecular Ion)	Ionization of bimesityl
223	$[C_{17}H_{19}]^+$	Loss of a methyl radical ( $\bullet CH_3$ ) from the molecular ion
208	$[C_{16}H_{16}]^+$	Loss of a second methyl radical ( $\bullet CH_3$ )
119	$[C_9H_{11}]^+$	Cleavage of the biphenyl bond

## Experimental Protocols

To obtain the mass spectrum of **bimesityl**, the following general experimental protocol for gas chromatography-mass spectrometry (GC-MS) with electron ionization can be followed:

### 1. Sample Preparation:

- Dissolve a small amount of purified **bimesityl** in a suitable volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

### 2. Gas Chromatography (GC) Conditions:

- **Injector:** Split/splitless injector, operated in split mode with a high split ratio to prevent column overloading.
- **Injector Temperature:** 250 °C.

- Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness, 5% phenyl methylpolysiloxane).
- Oven Temperature Program:
  - Initial temperature: 100 °C, hold for 1 minute.
  - Ramp: 15 °C/min to 300 °C.
  - Final hold: 5 minutes at 300 °C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

### 3. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: Scan from m/z 40 to 400.
- Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak.

## Visualization of Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathway of **bimesityl** under electron ionization.

*Predicted fragmentation pathway of **bimesityl**.*

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